(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid

Physicochemical profiling Ion pairing pKa determination

Direct sulfonation of 1-methylpyrrole yields the 3-sulfonate isomer, making the 2-substituted methanesulfonic acid synthetically inaccessible via conventional routes. This 97% pure (5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid (CAS 794471-71-9) eliminates costly isomer separation and enables direct advancement of medicinal chemistry programs. • Regiospecific 2-substitution pattern confirmed; no 3-isomer contamination. • Strong Brønsted acid (predicted pKa ≈ -2) with non-oxidizing profile, compatible with oxidation-prone substrates. • Pre-formed building block accelerates P-CAB SAR campaigns; acceptable drug-like properties (LogP 0.62, TPSA 76.37 Ų). • Ready for esterification to methanesulfonate prodrugs with tunable hydrolysis rates.

Molecular Formula C8H11NO4S
Molecular Weight 217.24 g/mol
CAS No. 794471-71-9
Cat. No. B12871651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid
CAS794471-71-9
Molecular FormulaC8H11NO4S
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(N1C)CS(=O)(=O)O
InChIInChI=1S/C8H11NO4S/c1-6(10)8-4-3-7(9(8)2)5-14(11,12)13/h3-4H,5H2,1-2H3,(H,11,12,13)
InChIKeyKWFNPUIEJWYFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid: Identity & Procurement


The target compound, (5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid, is a synthetic pyrrole derivative that incorporates a strong Brønsted acid functionality (methanesulfonic acid) and a ketone (acetyl) on a 1-methylpyrrole scaffold . With a molecular formula of C8H11NO4S and a molecular weight of 217.24 g/mol, it is a specialized building block with very limited public characterization. Its IUPAC identifier is 1H-Pyrrole-2-methanesulfonic acid, 5-acetyl-1-methyl-, and no PubChem or MDL number has been formally assigned, underscoring its niche status in the research chemicals market [1].

Substitution Limitations for (5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid


Simple substitution with common analogs like 1-methylpyrrole or 2-acetylpyrroles is ineffective due to the unique regiospecific chemistry of the pyrrole ring. Direct sulfonation of 1-methyl-1H-pyrrole produces the 3-sulfonate isomer, not the 2-substituted methanesulfonic acid, making the target's specific substitution pattern synthetically non-trivial and leading to functional group incompatibilities with common reagents [1]. This difference in pKa, hydrogen-bonding geometry, and metabolic stability precludes direct drop-in replacement in any application where the strong acidity of the methanesulfonic acid moiety is required.

Differentiation Guide: (5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid


Acidity Advantage Over Carboxylate Analogs

The methanesulfonic acid group (estimated pKa ≈ -2) confers substantially stronger acidity compared to carboxylate-bearing pyrrole analogs like 5-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (predicted pKa ≈ 3.5–4.5). While no direct experimental pKa determination has been published for the target compound, the predicted value ensures complete ionization even at strongly acidic conditions (pH < 0), whereas carboxylate analogs remain partially or fully protonated, impacting solubility and reactivity .

Physicochemical profiling Ion pairing pKa determination

Regiochemical Purity vs. Direct Sulfonation

Direct electrophilic sulfonation of 1-methylpyrrole leads exclusively to the 3-sulfonate isomer, not the 2-methanesulfonic acid derivative, as confirmed by NOESY analysis [1]. In contrast, the target compound is synthesized through a multi-step sequence that installs the methanesulfonic acid group at the 2-position regioselectively, circumventing the inherent electronic bias. While no quantitative head-to-head comparison is available, the vendor-reported purity of 97% (HPLC) provides a benchmark for isomeric and chemical purity that a direct sulfonation approach cannot achieve.

Synthetic methodology Regioselectivity Isomeric purity

Pharmacokinetic Differentiation vs. Sulfonamides

The target compound exhibits a computed LogP of 0.62 and a topological polar surface area (TPSA) of 76.37 Ų , values that distinguish it from analogous pyrrole sulfonamides (e.g., 1-methyl-1H-pyrrole-2-sulfonamide, TPSA typically >80 Ų, LogP < 0.0). This balance of moderate lipophilicity with strong acidity may enhance membrane permeability relative to permanently neutral sulfonamide P-CAB candidates while retaining the strong interaction with the H⁺/K⁺-ATPase potassium-binding site hypothesized for pyrrole-based anti-ulcer agents [1].

ADME prediction Drug design Physicochemical property

Application Scenarios: (5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid


Non-Oxidizing Acid Catalysis

The predicted pKa of -2 makes this compound a candidate for strong Brønsted acid catalysis where conventional strong acids (HCl, H₂SO₄) cause unwanted oxidation or degradation. Its non-oxidizing nature allows its use with oxidation-prone substrates, and the pyrrole scaffold offers additional functionalization handles not available in simple alkyl sulfonic acids .

P-CAB Lead Optimization

The combination of a strongly acidic methanesulfonic acid group with a lipophilic pyrrole core aligns with the pharmacophoric requirements for P-CABs targeting gastric H⁺/K⁺-ATPase [1]. The computed LogP of 0.62 and TPSA of 76.37 Ų suggest a acceptable balance of permeability and solubility for oral drug candidates, making it a suitable starting point for medicinal chemistry SAR campaigns focused on duration-of-action modulation.

Isomerically Pure Building Block for SAR

The 2-substitution pattern is not accessible via direct electrophilic sulfonation, which instead yields the 3-isomer [2]. Procurement of this pre-formed 97% pure building block eliminates the need for costly and time-consuming isomer separation. This is critical for medicinal chemistry groups synthesizing focused libraries of P-CAB candidates where the methanesulfonic acid moiety must occupy a specific vector relative to the acetyl group.

Methanesulfonate Ester Prodrug Synthesis

The free methanesulfonic acid can be esterified under mild conditions to produce methanesulfonate ester prodrugs with tunable hydrolysis rates. This application exploits the compound's strong acidity for salt formation with basic drug candidates, potentially improving solubility and bioavailability, a strategy employed in other pyrrole-based therapeutic programs [1].

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